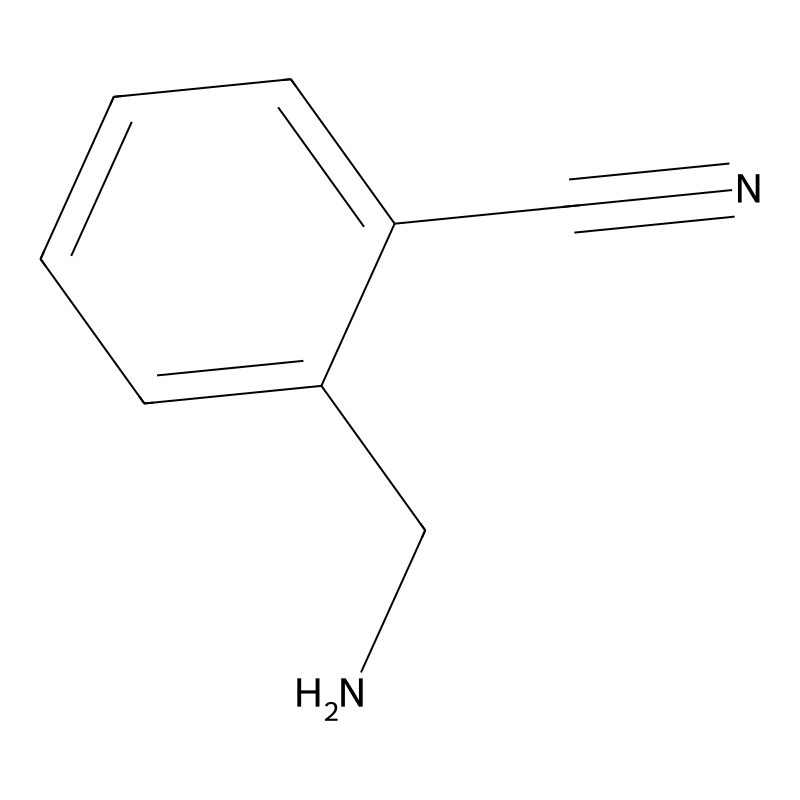2-(Aminomethyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Aminomethyl)benzonitrile is an organic compound characterized by the presence of both an amine and a nitrile functional group attached to a benzene ring. Its chemical formula is CHN, and it features a benzene ring substituted with an aminomethyl group (–CHNH) and a nitrile group (–C≡N). This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
Due to the lack of specific research on 2-(Aminomethyl)benzonitrile, it is advisable to handle it with caution assuming similar properties to other aromatic amines and nitriles. These can include:
Search Strategies for Further Information:
- Chemical Databases: Searching databases like PubChem or SciFinder [Chemical Abstracts Service] can reveal related structures, patents, and potential applications.
- Literature Reviews: Examining review articles on the synthesis or applications of compounds with similar structures might provide leads to research that mentions 2-(Aminomethyl)benzonitrile.
- Patent Databases: Searching patent databases like Espacenet European Patent Office: or USPTO [United States Patent and Trademark Office] () can unearth potential industrial applications of 2-(Aminomethyl)benzonitrile.
Research indicates that derivatives of 2-(Aminomethyl)benzonitrile may exhibit biological activities, particularly in the context of cancer research. Some studies have shown that related benzonitrile derivatives possess anticancer properties, suggesting that 2-(Aminomethyl)benzonitrile could also have therapeutic potential in treating certain cancers .
Several methods exist for synthesizing 2-(Aminomethyl)benzonitrile:
- Direct Amination: The compound can be synthesized through the direct amination of benzonitrile using formaldehyde and ammonia or an amine under acidic conditions.
- Electrochemical Synthesis: Recent advancements have introduced electrochemical methods that utilize anilines and formyl benzonitriles, allowing for more efficient synthesis pathways .
- Conventional Organic Synthesis: Other methods may involve traditional organic reactions such as condensation reactions between appropriate precursors.
2-(Aminomethyl)benzonitrile finds applications in various fields:
- Medicinal Chemistry: Its derivatives are being explored for their potential therapeutic effects, particularly in oncology.
- Material Science: The compound's unique properties may allow it to be used in the development of novel materials or as intermediates in polymer synthesis.
- Chemical Research: It serves as a useful building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds.
Interaction studies involving 2-(Aminomethyl)benzonitrile often focus on its reactivity with biological targets. For instance, its derivatives have been assessed for interactions with various enzymes and receptors, providing insights into their pharmacological profiles. These studies are essential for understanding how modifications to the compound's structure can influence its biological activity.
Several compounds share structural similarities with 2-(Aminomethyl)benzonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzonitrile | Contains a nitrile group | Lacks amino functionality |
| 4-Aminobenzonitrile | Amino group at para position | Potentially different biological activity |
| 3-(Aminomethyl)benzonitrile | Amino group at meta position | Different steric effects |
Uniqueness of 2-(Aminomethyl)benzonitrile:
- The presence of both an aminomethyl and a nitrile group distinguishes it from other similar compounds. This unique combination enhances its potential reactivity and biological activity compared to its analogs.
XLogP3
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








